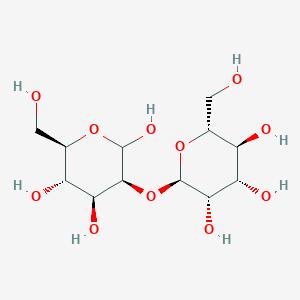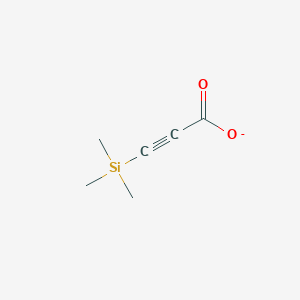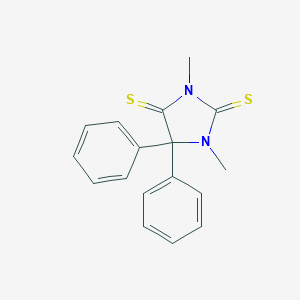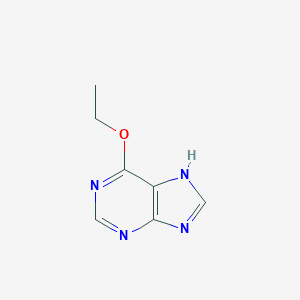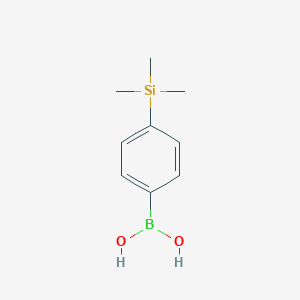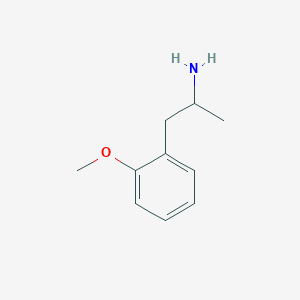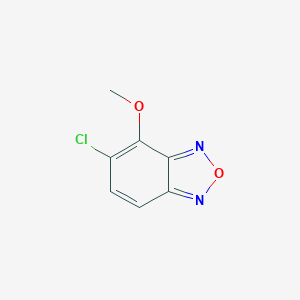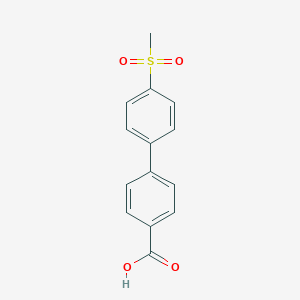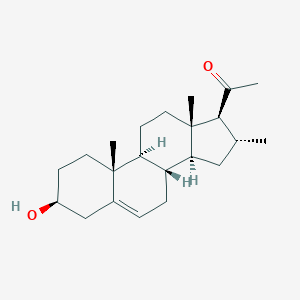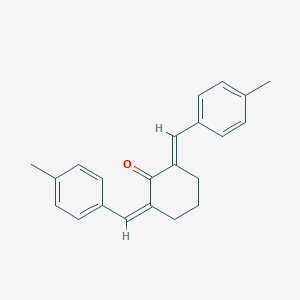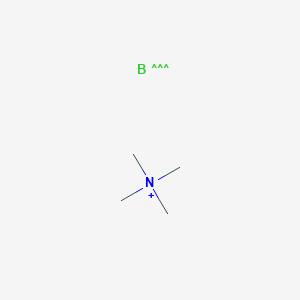
Borohydrure de tétraméthylammonium
Vue d'ensemble
Description
Tetramethylammonium borohydride (TMABH) is an organometallic compound with the chemical formula (CH3)4N·BH4. It is a strong reducing agent used in organic synthesis and is known for its high reactivity and selectivity. TMABH is a colorless, hygroscopic solid that is soluble in polar organic solvents such as acetonitrile and dimethylformamide. It is used in a variety of laboratory experiments, from the production of fine chemicals to the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Synthèse organique : Réductions sélectives
Le borohydrure de tétraméthylammonium est utilisé comme agent réducteur sélectif en chimie organique. Il est particulièrement utile pour la réduction des aldéhydes et des cétones en alcools, sans affecter d'autres groupes fonctionnels comme les esters ou les amides .
Matériau de stockage d'hydrogène
Le composé sert de source d'anions BH4- riches en hydrogène, qui présentent un intérêt dans le développement de matériaux de stockage d'hydrogène. Sa capacité à libérer de l'hydrogène lors de sa décomposition en fait un candidat potentiel pour les applications de piles à combustible .
Cristallographie : Analyse structurale
En cristallographie, le this compound est utilisé pour déterminer les structures cristallines par diffraction des rayons X. La forme cristalline bien définie du composé permet des mesures précises des positions atomiques .
Préparation de complexes de tétrahydrure d'iridium
Il agit comme un réactif pour la préparation de complexes de tétrahydrure d'iridium portant un ligand bis(phosphino)silyle de type pince tridentate. Ces complexes sont importants en catalyse et en chimie organométallique .
Source d'anions borohydrure
Le this compound fournit des anions borohydrure pour diverses réactions chimiques. Ces anions sont essentiels dans de nombreux processus de réduction et jouent un rôle crucial dans la synthèse de produits pharmaceutiques et de produits chimiques fins .
Recherche sur le désordre rotationnel
La structure cristalline du composé présente un désordre rotationnel autour de l'axe quaternaire, ce qui en fait un sujet d'intérêt dans la recherche sur le désordre au sein des cristaux et ses effets sur les propriétés des matériaux .
Mécanisme D'action
Target of Action
Tetramethylammonium borohydride is primarily used as a reducing agent in various chemical reactions . Its primary targets are therefore the molecules or compounds that it reduces. The exact targets can vary depending on the specific reaction in which it is used.
Mode of Action
As a reducing agent, tetramethylammonium borohydride donates electrons to other molecules during chemical reactions . This can result in the reduction of these molecules, changing their chemical structure and properties.
Biochemical Pathways
The exact biochemical pathways affected by tetramethylammonium borohydride can vary depending on the specific reaction and the molecules being reduced. In general, it can be involved in reactions that lead to the formation of new compounds or the breaking down of existing ones .
Result of Action
The result of tetramethylammonium borohydride’s action is the reduction of other molecules, leading to changes in their chemical structure and properties . This can have a wide range of effects at the molecular and cellular level, depending on the specific molecules being reduced and the reactions they are involved in.
Action Environment
The action of tetramethylammonium borohydride can be influenced by various environmental factors. For example, it is known to react with water to release flammable gases . Therefore, it should be stored in a dry environment and handled with care to prevent accidental reactions . The efficacy and stability of tetramethylammonium borohydride can also be affected by factors such as temperature and pH.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tetramethylammonium borohydride is known to participate in reduction reactions
Cellular Effects
Related compounds such as Tetramethylammonium have been shown to interact with nicotinic and muscarinic ACh receptors, first stimulating, then blocking neurotransmission in sympathetic and parasympathetic ganglia .
Molecular Mechanism
Tetramethylammonium borohydride’s molecular mechanism is not well-documented. Tetramethylammonium, a related compound, undergoes degradation in alkaline conditions through two different mechanisms. In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group .
Temporal Effects in Laboratory Settings
One study showed that even with immediate skin decontamination, exposure to a related compound, Tetramethylammonium hydroxide, can lead to significant systemic toxicity .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Tetramethylammonium borohydride in animal models. A related compound, Tetramethylammonium hydroxide, has been shown to cause systemic toxicity and respiratory failure in rats .
Metabolic Pathways
Tetramethylammonium, a related compound, is known to interact with UDP-glucose 4-epimerase in humans .
Transport and Distribution
A related compound, Tetramethylammonium, has been shown to be rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .
Subcellular Localization
Rnas, which are trafficked to their target locations via various biological mechanisms, have been shown to aggregate in distinct patterns within various cellular compartments .
Propriétés
InChI |
InChI=1S/C4H12N.B/c1-5(2,3)4;/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBZLPZXCVNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937556 | |
| Record name | N,N,N-Trimethylmethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetramethylammonium borohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19853 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
16883-45-7 | |
| Record name | Tetramethylammonium borohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, tetrahydroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethylmethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



